REACTION_CXSMILES
|
C(OOC(C)(C)C)(C)(C)C.[C:11]([O:20][O:21][C:22]([C:25]1C=CC=C[CH:26]=1)([CH3:24])[CH3:23])([C:14]1C=CC=C[CH:15]=1)([CH3:13])[CH3:12]>>[C:22]([O:21][O:20][C:11]([CH2:14][CH3:15])([CH3:13])[CH3:12])([CH2:25][CH3:26])([CH3:24])[CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC)OOC(C)(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |